molecular formula C11H15N3O B2685591 2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2201541-05-9

2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2685591
CAS No.: 2201541-05-9
M. Wt: 205.261
InChI Key: SKYWUQNPISCHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol” consists of a cyclobutanol ring attached to a pyrimidine ring via an amino group. The pyrimidine ring is further substituted with a cyclopropyl group.


Physical and Chemical Properties Analysis

The compound “this compound” is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of α-Aminophosphonates

A study described the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, showcasing an efficient method for creating these compounds. This process involves a three-component condensation reaction, highlighting the utility of cyclopropylpyrimidinyl derivatives in organic synthesis to produce molecules with potential biological activity (P. S. Reddy et al., 2014).

Antiviral and Anti-inflammatory Activities

Another research focused on new pyrimidine derivatives, evaluating their anti-inflammatory and analgesic activities. This demonstrates the application of cyclopropylpyrimidinyl compounds in the development of new therapeutic agents, with specific compounds showing significant effects in models of inflammation and pain (Z. M. Nofal et al., 2011).

Gold-catalyzed Cycloisomerizations

Research on gold-catalyzed cycloisomerizations of 1,6-ene-ynamides to form compounds with cyclobutane structures or carbonyl compounds bearing a methanopyrrolidine subunit illustrates the role of cyclopropylpyrimidinyl derivatives in facilitating complex chemical transformations, leading to structures of interest in medicinal chemistry and materials science (S. Couty et al., 2009).

Regiocontrolled Cycloadditions

The development of regiocontrolled gold-catalyzed [2+2+2] cycloadditions to construct 4-aminopyrimidine cores from ynamides and nitriles is another example of innovative chemical synthesis. These reactions offer a pathway to important structural motifs in pharmaceuticals, demonstrating the utility of cyclopropylpyrimidinyl-related chemistry in drug discovery (S. N. Karad and Rai‐Shung Liu, 2014).

Synthesis of Aminocyclobutanes

A study on the diastereo- and enantioselective synthesis of aminocyclobutanes and aminocyclopropanes highlights the importance of such compounds as substructures in biologically active molecules. This research provides insights into methods for producing polysubstituted aminocyclobutanes with high selectivity, relevant for developing new therapeutics (Shengyu Feng et al., 2019).

Mechanism of Action

The mechanism of action for “2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol” is not explicitly mentioned in the available resources. As it is being investigated for the treatment of various types of cancers, it might be involved in inhibiting the growth of cancer cells, but this is speculative without further information.

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338), and seeking immediate medical advice/attention if needed (P310) .

Properties

IUPAC Name

2-[(6-cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-10-4-3-8(10)14-11-5-9(7-1-2-7)12-6-13-11/h5-8,10,15H,1-4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYWUQNPISCHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NC3CCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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